REACTION_CXSMILES
|
[OH-].[Na+].Cl.[CH3:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]([SH:11])[N:6]=1.I[CH3:13]>O>[CH3:4][C:5]1[CH:10]=[CH:9][N:8]=[C:7]([S:11][CH3:13])[N:6]=1 |f:0.1,2.3|
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Name
|
|
Quantity
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13.23 g
|
Type
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reactant
|
Smiles
|
IC
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
It was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
It was extracted with CH2Cl2 (×2)
|
Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
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Type
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CUSTOM
|
Details
|
The crude product obtained
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Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica gel
|
Type
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TEMPERATURE
|
Details
|
of increasing polarity as eluent
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NC=C1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.26 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |